molecular formula C25H25N3O5 B11558134 N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 330629-17-9

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11558134
CAS No.: 330629-17-9
M. Wt: 447.5 g/mol
InChI Key: NUSMGKRGQQJWQY-JFLMPSFJSA-N
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Description

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a benzylidene hydrazine moiety, and a dimethoxybenzamide structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine derivatives, followed by acylation with 3,4-dimethoxybenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, potentially using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction: The benzylidene hydrazine moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme interactions and protein-ligand binding due to its complex structure.

Industry: While not widely used in industry, its derivatives may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and benzylidene hydrazine moieties can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The dimethoxybenzamide structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
  • N-(4-((2-(2-(Benzyloxy)5-bromobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
  • 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide

Uniqueness: N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its combination of benzyloxy, benzylidene hydrazine, and dimethoxybenzamide groups, which provide a versatile platform for various chemical reactions and biological interactions. This makes it a valuable compound for research in multiple scientific disciplines.

Properties

CAS No.

330629-17-9

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C25H25N3O5/c1-31-22-13-10-20(14-23(22)32-2)25(30)26-16-24(29)28-27-15-18-8-11-21(12-9-18)33-17-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,26,30)(H,28,29)/b27-15+

InChI Key

NUSMGKRGQQJWQY-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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